Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

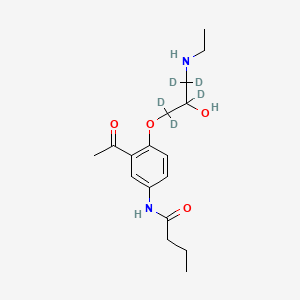

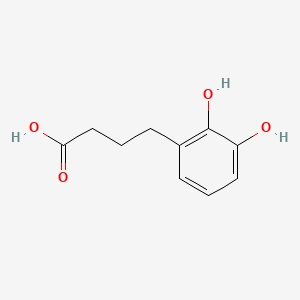

Des(diethylaminoethyl)-didesiodo-1’-methoxy Amiodarone is a biochemical used for proteomics research . It has a molecular formula of C20H20O4 .

Synthesis Analysis

The synthesis of amiodarone, a related compound, involves using salicylaldehyde as a starting material to react with 2-halogenated hydrocarbyl hexanoate, p-methoxybenzoyl chloride, iodine, and 2-diethylaminoethyl chloride hydrochloride in sequence in the presence of a catalyst . Deiodination and other structural changes in the amiodarone molecule have led to the loss of thyroid and pulmonary effects in the resulting derivative .Aplicaciones Científicas De Investigación

Thyroid Hormone Receptor Interaction :

- Desethylamiodarone, a metabolite of Amiodarone, acts as a competitive inhibitor of T3 binding to the alpha1-thyroid hormone receptor (alpha1-T3R) but as a noncompetitive inhibitor with respect to the beta1-T3R (van Beeren, Bakker, & Wiersinga, 1996).

Effects on Alveolar Macrophages :

- The effects of amiodarone metabolites and analogs, including Desethylamiodarone, on rabbit alveolar macrophages have been studied, showing signs of cell damage and interference with certain cellular pathways (Quaglino et al., 2004).

Cardiac Voltage-Gated Sodium Channels :

- Studies have investigated the effects of Amiodarone and its metabolite N-desethylamiodarone on cardiac voltage-gated sodium channels, providing insights into their impact on cardiac electrophysiology (Ghovanloo, Abdelsayed, & Ruben, 2016).

Action on Thyroid Hormone Metabolism :

- Research has been conducted on how Amiodarone and its metabolites act as thyroid hormone receptor antagonists, influencing thyroid hormone metabolism (van Beeren et al., 2012).

Local Venous Response :

- A study explored the mechanism of action of N‐desethylamiodarone in human hand veins, contributing to understanding its acute vascular effects (Grossmann, Dobrev, Himmel, & Kirch, 2000).

Hepatocellular Toxicity and Pharmacological Effect :

- The hepatocellular toxicity and pharmacological activity of Amiodarone and its derivatives, including Desethylamiodarone, have been compared, providing insights into their effects on liver cells (Waldhauser et al., 2006).

Interaction with Nuclear Thyroid Hormone Receptors :

- Amiodarone and Desethylamiodarone's binding to nuclear thyroid hormone receptors has been studied, highlighting their potential mechanism of action in the body (Latham, Sellitti, & Goldstein, 1987).

Safety and Hazards

Direcciones Futuras

Desethylamiodarone, a metabolite of amiodarone, has been suggested to have cytostatic potential, indicating a possible future direction for research . Additionally, both amiodarone and N-desethylamiodarone have been found to have pro-arrhythmic effects on Na V 1.5, especially ΔKPQ, suggesting that these compounds could be further evaluated in clinical studies .

Propiedades

IUPAC Name |

(4-hydroxyphenyl)-[2-(1-methoxybutyl)-1-benzofuran-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-3-6-17(23-2)20-18(15-7-4-5-8-16(15)24-20)19(22)13-9-11-14(21)12-10-13/h4-5,7-12,17,21H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBKCIBTSCQQPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Azeto[1',2':1,2]pyrrolo[3,4-b]pyridine](/img/structure/B589319.png)

![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)

![1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one](/img/structure/B589329.png)